molecular formula C14H15N3O2S B5047688 ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate CAS No. 7149-62-4

ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B5047688
CAS No.: 7149-62-4
M. Wt: 289.35 g/mol
InChI Key: PMPWPSTVTPCAGQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate typically involves the reaction of benzyl mercaptan with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the benzyl mercaptan displaces the methylthio group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . The compound’s ability to inhibit this pathway suggests its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

ethyl 4-amino-2-benzylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-19-13(18)11-8-16-14(17-12(11)15)20-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPWPSTVTPCAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290983
Record name 5-pyrimidinecarboxylic acid, 4-amino-2-[(phenylmethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-62-4
Record name NSC72266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-pyrimidinecarboxylic acid, 4-amino-2-[(phenylmethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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